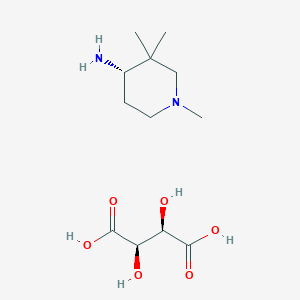
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate is a compound that combines a piperidine derivative with a dihydroxysuccinate moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, while dihydroxysuccinate is often used in various chemical reactions due to its functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as amines and ketones.
Introduction of Trimethyl Groups: Methylation reactions are carried out using methylating agents like methyl iodide under basic conditions.
Coupling with Dihydroxysuccinate: The final step involves coupling the piperidine derivative with dihydroxysuccinate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in the central nervous system.
Pathways Involved: Modulation of neurotransmitter release and inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl derivatives.
Sofosbuvir: A nucleotide analog inhibitor used in antiviral therapy.
Uniqueness
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate is unique due to its combined piperidine and dihydroxysuccinate structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H24N2O6 |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(4S)-1,3,3-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2.C4H6O6/c1-8(2)6-10(3)5-4-7(8)9;5-1(3(7)8)2(6)4(9)10/h7H,4-6,9H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1 |
Clave InChI |
KNXWLHUQJODMSC-QXJKSQRWSA-N |
SMILES isomérico |
CC1(CN(CC[C@@H]1N)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC1(CN(CCC1N)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















